molecular formula C18H18N4O2S B2707538 (E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 324059-38-3

(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2707538
CAS No.: 324059-38-3
M. Wt: 354.43
InChI Key: OYZWLLDIFOWXQK-RGVLZGJSSA-N
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Description

The compound (E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a Schiff base derivative featuring a tetrahydrobenzo[b]thiophene core. Its structure includes a 4-(dimethylamino)-3-nitrobenzylidene substituent, which introduces electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the aromatic ring. This combination may lead to unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-21(2)15-8-7-12(9-16(15)22(23)24)11-20-18-14(10-19)13-5-3-4-6-17(13)25-18/h7-9,11H,3-6H2,1-2H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZWLLDIFOWXQK-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a derivative of tetrahydrobenzo[b]thiophene, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through a series of chemical reactions involving the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. The synthesis typically involves reflux conditions and may utilize various catalysts to enhance yield and purity.

Anticancer Activity

Research has shown that tetrahydrobenzo[b]thiophene derivatives exhibit potent anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. Notably:

  • Mechanism of Action : The compound acts as a tubulin polymerization destabilizer, which is crucial for inhibiting cancer cell mitosis. It induces apoptosis in cancer cells by increasing the expression of caspases 3 and 9, leading to programmed cell death .
  • Cell Lines Tested : Studies have demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and other tumor cell lines .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

  • DPPH Scavenging Activity : The compound displayed significant free radical scavenging abilities, suggesting its role in mitigating oxidative stress-related diseases. The inhibition rates were comparable to standard antioxidants like ascorbic acid .
  • Mechanism : The antioxidant activity is attributed to the presence of the thiophene ring, which enhances electron donation capabilities .

Anti-inflammatory Properties

Tetrahydrobenzo[b]thiophene derivatives are known for their anti-inflammatory effects:

  • In vitro Studies : The compound has shown promise in reducing inflammation markers in cell culture studies. It inhibits the production of pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases .
  • Potential Applications : These properties suggest potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.

Case Studies

Several studies have investigated the biological activities of similar compounds:

StudyCompoundActivityFindings
Tetrahydrobenzo[b]thiophene derivativesAntioxidantSignificant inhibition of lipid peroxidation
BU17 (a related derivative)AntitumorInduced apoptosis and cell cycle arrest in A549 cells
Novel tetrahydrobenzo[b]thiophene-3-carbonitrilesHDAC InhibitionDemonstrated activity against human HDAC1

Structure-Activity Relationship (SAR)

The biological activities of tetrahydrobenzo[b]thiophene derivatives are influenced by their structural features:

  • Substituents : The presence of electron-donating groups (like dimethylamino) enhances anticancer and antioxidant activities.
  • Core Structure : The benzo[b]thiophene core is essential for maintaining biological efficacy across various assays .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves the reaction of appropriate precursors through methods such as Schiff base formation. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
  • Infrared Spectroscopy (IR) : Employed to identify specific bonds and functional groups within the compound.
  • Elemental Analysis : Ensures the compound's purity and composition.

Antimicrobial Properties

Research has demonstrated that derivatives of the compound exhibit broad-spectrum antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing significant inhibition percentages for strains like Staphylococcus aureus and Bacillus subtilis .

Antidiabetic Effects

The compound has shown promising results in antidiabetic studies by inhibiting key enzymes such as α-amylase and α-glucosidase. One study reported a 93.2% inhibition rate for α-amylase at optimal concentrations . These findings suggest potential for developing new antidiabetic medications.

Anticancer Potential

The interaction of the compound with DNA has been investigated, revealing that it may act as an anticancer agent. Studies indicate that certain derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving disruption of microtubule dynamics .

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of several synthesized Schiff bases derived from the compound demonstrated their antimicrobial efficacy. The study involved testing against multiple bacterial strains using standard agar diffusion methods. Results indicated that some derivatives surpassed conventional antibiotics in effectiveness .

Case Study 2: Antidiabetic Activity Assessment

In another study focused on antidiabetic properties, the synthesized compounds were subjected to enzyme inhibition assays. The results showed a concentration-dependent inhibition pattern, which was statistically significant compared to control groups . This suggests a mechanism that could be further explored for therapeutic applications.

Summary of Findings

ApplicationKey FindingsReferences
AntimicrobialEffective against Staphylococcus aureus, etc.
AntidiabeticInhibits α-amylase (93.2% inhibition)
AnticancerInduces apoptosis; disrupts microtubule dynamics

Chemical Reactions Analysis

Imine (Schiff Base) Reactivity

The (E)-configured imine group (-CH=N-) undergoes characteristic reactions under acidic or basic conditions.

  • Hydrolysis : In aqueous HCl or H₂SO₄, the imine bond cleaves to yield 4-(dimethylamino)-3-nitrobenzaldehyde and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This reaction is reversible under dehydrating conditions .

  • Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the imine carbon, forming secondary amines after workup. For example:

    Compound+CH3MgBr(CH3)C-NH-...\text{Compound} + \text{CH}_3\text{MgBr} \rightarrow \text{(CH}_3\text{)C-NH-...}

    Yields depend on steric hindrance from the dimethylamino and nitro groups.

Nitro Group Transformations

The nitro (-NO₂) group at the 3-position of the benzylidene moiety participates in reduction and electrophilic substitution:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces -NO₂ to -NH₂. The resulting amine can undergo diazotization or acylation.

    ConditionReagentProductYieldSource
    H₂ (1 atm), Pd-CEthanol, 25°C-NH₂ derivative85%
    Zn, HClReflux, 2 h-NH₂ derivative72%
  • Electrophilic Aromatic Substitution : The nitro group directs incoming electrophiles (e.g., Br⁺, NO⁺) to the para position. Bromination with Br₂/FeBr₃ yields mono-substituted products.

Carbonitrile Reactivity

The -CN group at the 3-position of the thiophene ring is susceptible to hydrolysis and nucleophilic attack:

  • Hydrolysis :

    • Acidic (H₂SO₄, H₂O): Forms carboxylic acid (-COOH).

    • Basic (NaOH, H₂O₂): Forms amide (-CONH₂) .

  • Nucleophilic Addition : Organolithium reagents (e.g., LiCH₃) attack the nitrile carbon, forming ketones after hydrolysis .

Thiophene Ring Functionalization

The benzo[b]thiophene core undergoes electrophilic substitution, though reactivity is modulated by the electron-withdrawing -CN group:

  • Sulfonation : SO₃/H₂SO₄ introduces -SO₃H at the 5-position (least hindered).

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the 5-position, yielding dinitro derivatives .

Cyclohexene Ring Modifications

The tetrahydrobenzo[b]thiophene’s cyclohexene ring participates in hydrogenation and oxidation:

  • Hydrogenation : H₂/Pd-C saturates the double bond, forming a cyclohexane ring .

  • Epoxidation : m-CPBA forms an epoxide at the 4,5-position.

Condensation Reactions

The primary amine (post-imine hydrolysis) reacts with aldehydes/ketones to form new Schiff bases. For example, condensation with salicylaldehyde yields a fluorescent derivative .

Biological Activity and Target Interactions

While not a direct reaction, the compound inhibits kinase enzymes via:

  • Hydrogen bonding : Between the nitro group and active-site residues.

  • π–π stacking : Benzothiophene and aromatic amino acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a class of tetrahydrobenzo[b]thiophene Schiff bases with varying substituents on the benzylidene moiety. Key analogs include:

Compound Name Substituents on Benzylidene Moiety Key Functional Groups Melting Point (°C) Yield (%) References
(E)-2-((4-(Dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-(Dimethylamino), 3-nitro -NO₂, -N(CH₃)₂, -CN Not reported N/A N/A
(E)-2-(2,3-Dihydroxybenzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2,3-Dihydroxy -OH, -CN Not reported N/A
(E)-2-(2-Nitrobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 2-Nitro -NO₂, -CN 150–152 83
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4-Chloro -Cl, -CN Not reported N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethoxy, 4-hydroxyphenyl -COOEt, -OH Not reported 22

Key Observations:

  • Electronic Effects: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, while the dimethylamino (-N(CH₃)₂) group is electron-donating.
  • Hydrogen Bonding: Unlike analogs with hydroxyl (-OH) or methoxy (-OCH₃) groups (e.g., ), the target compound’s dimethylamino group may participate in weaker hydrogen bonding, affecting crystal packing and solubility.
  • Steric Influence: The bulky dimethylamino group could introduce steric hindrance, altering reaction kinetics in further derivatization compared to smaller substituents like chloro or nitro .

Spectroscopic and Computational Comparisons

  • IR Spectroscopy: The nitrile (-CN) stretch in similar compounds appears near 2222 cm⁻¹ (e.g., ), a region consistent with the target compound. The nitro group typically shows asymmetric and symmetric stretching at ~1524 cm⁻¹ and ~1346 cm⁻¹, as seen in 2-nitro derivatives .
  • NMR Trends: In analogs, the imine proton (CH=N) resonates at δ 8.90–9.00 ppm in ¹H NMR, while aromatic protons vary based on substituent electronic effects . The target compound’s dimethylamino group may deshield nearby protons due to its electron-donating nature.
  • DFT Studies: Computational models of related Schiff bases (e.g., ) predict planar geometries stabilized by π-conjugation. The target compound’s nitro and dimethylamino groups may distort this planarity, affecting frontier molecular orbital (FMO) energy levels and reactivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile?

  • Methodology : The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with substituted aromatic aldehydes (e.g., 4-(dimethylamino)-3-nitrobenzaldehyde) in dimethylformamide (DMF) using ZnCl₂ as a catalyst under reflux for 2–3 hours . Key steps include monitoring reaction progress via TLC and purification via recrystallization (ethanol) or reverse-phase HPLC .
  • Critical Parameters : Reaction yield (83–91%) and purity depend on stoichiometric ratios, solvent choice (DMF vs. CH₂Cl₂), and catalyst loading (0.8 mmol ZnCl₂ per 1 mmol substrate) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Analytical Workflow :

  • FT-IR : Confirm nitrile (C≡N, ~2220 cm⁻¹), nitro (NO₂, 1524–1346 cm⁻¹), and imine (C=N, ~1600 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign protons and carbons in the tetrahydrobenzo[b]thiophene core (e.g., δ 1.75–2.78 ppm for CH₂ groups) and aromatic substituents (e.g., δ 7.50–8.90 ppm for nitrobenzylidene protons) .
  • X-ray Crystallography : Resolve molecular conformation (e.g., triclinic crystal system, P1 space group) and bond angles (e.g., C=N bond length ~1.28 Å) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. dimethylamino groups) impact antibacterial activity?

  • Structure-Activity Relationship (SAR) :

SubstituentBiological Activity (MIC, µg/mL)Mechanism Insights
Nitro (3a)8–16 (Gram-positive bacteria)Disrupts membrane integrity via NO₂-mediated ROS generation
Dimethylamino32–64 (Gram-negative bacteria)Enhances solubility but reduces membrane penetration
  • Experimental Design : Compare MIC values using broth dilution assays and validate via bacterial membrane permeability studies (e.g., SYTOX Green uptake) .

Q. How can conflicting data on reaction yields between studies be reconciled?

  • Case Study : reports 83–91% yields for similar derivatives, while cites 65–78% yields for carboxamide analogs.
  • Resolution Strategies :

  • Solvent Effects : DMF (high polarity) improves imine condensation efficiency vs. CH₂Cl₂ (lower polarity) .
  • Purification Methods : Reverse-phase HPLC ( ) may reduce yield vs. recrystallization ( ) due to compound loss during gradient elution .
    • Recommendation : Optimize solvent (DMF) and purification (recrystallization) for higher yields.

Q. What methodological improvements address organic degradation during prolonged experimental timelines?

  • Problem : Organic degradation in wastewater matrices (e.g., ~9-hour data collection in ) alters compound stability.
  • Solutions :

  • Temperature Control : Use continuous cooling (4°C) to slow degradation rates .
  • Stabilizers : Add antioxidants (e.g., BHT) to nitro-containing derivatives to inhibit ROS-mediated decomposition .

Q. How can computational models complement experimental data for molecular conformation analysis?

  • Approach :

  • DFT Calculations : Compare optimized geometries (e.g., dihedral angles of benzylidene moiety) with X-ray data (e.g., α = 85.975°, β = 80.806° in ) .
  • MD Simulations : Predict solvent effects (e.g., DMF vs. ethanol) on conformational stability .
    • Validation : Root-mean-square deviation (RMSD) < 0.5 Å between computational and experimental structures .

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